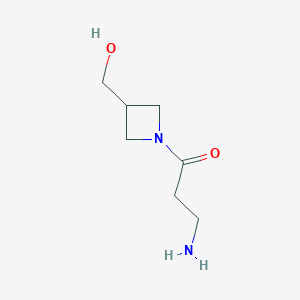
2-Chloro-4-ethenyl-1-(trifluoromethoxy)benzene
Vue d'ensemble
Description
“2-Chloro-4-ethenyl-1-(trifluoromethoxy)benzene” is a chemical compound with the CAS Number: 1263412-65-2 . It has a molecular weight of 222.59 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H6ClF3O/c1-2-6-3-4-8(7(10)5-6)14-9(11,12)13/h2-5H,1H2 . This code provides a specific textual representation of the molecule’s structure.Applications De Recherche Scientifique
Nucleophilic Trifluoromethoxylation
Research has shown that trifluoromethoxy-containing compounds, such as those derived from 2,4-dinitro(trifluoromethoxy)benzene, are crucial for introducing the trifluoromethoxy group into various substrates. An isolable pyridinium trifluoromethoxide salt, prepared from 4-dimethylaminopyridine and 2,4-dinitro(trifluoromethoxy)benzene, acts as an effective source for nucleophilic trifluoromethoxylation, enabling the synthesis of trifluoromethyl ethers through SN2 reactions (Duran-Camacho et al., 2021).
Trifluoromethoxylation of Aliphatic Substrates
Another study highlights the direct trifluoromethoxylation of aliphatic substrates using 2,4‐Dinitro(trifluoromethoxy)benzene, illustrating the compound's role in creating aliphatic trifluoromethyl ethers. This research showcases the first example of nucleophilic displacement of the trifluoro-methoxy group from an activated aromatic ring, highlighting innovative pathways for synthesizing trifluoromethyl ethers (Marrec et al., 2010).
Rhenium-Catalyzed Trifluoromethylation
The rhenium-catalyzed trifluoromethylation of arenes and heteroarenes using hypervalent iodine reagents is another significant application. This method facilitates the electrophilic trifluoromethylation of various aromatic compounds, producing the products with high yield and demonstrating the utility of trifluoromethoxy-related reactions in modifying aromatic compounds (Mejía & Togni, 2012).
Ethylation of Benzene
Trifluoromethanesulphonic acid, related to trifluoromethoxy compounds through its fluorine content and reactivity, has been utilized as a catalyst for the ethylation of benzene, showcasing the versatility of fluorine-containing catalysts in facilitating ethylation reactions, offering comparisons to traditional catalysts like AlCl3 (Booth et al., 1987).
Propriétés
IUPAC Name |
2-chloro-4-ethenyl-1-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O/c1-2-6-3-4-8(7(10)5-6)14-9(11,12)13/h2-5H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPZKQHYDAQJOKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=C(C=C1)OC(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-(2-aminoethyl)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B1474903.png)








![1-{[(2-Methyloxolan-3-yl)sulfanyl]methyl}cyclopentan-1-ol](/img/structure/B1474917.png)
![1,1,1-Trifluoro-3-[(2-methylfuran-3-yl)sulfanyl]propan-2-ol](/img/structure/B1474919.png)
![1-{[(2-Methylfuran-3-yl)sulfanyl]methyl}cyclopentan-1-ol](/img/structure/B1474921.png)
